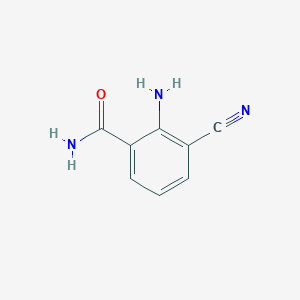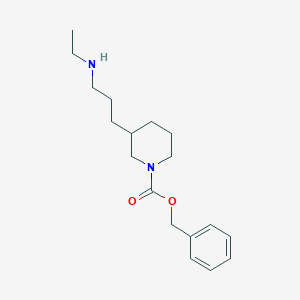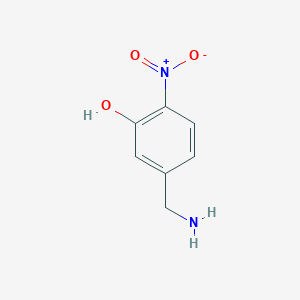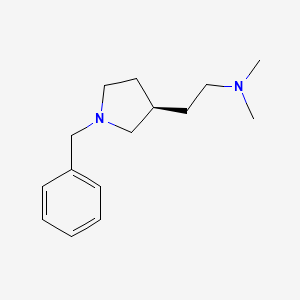
2,3-Dimethoxy-4-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, featuring two methoxy groups and a methyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-4-methylbenzoyl chloride can be synthesized starting from 2,3-dimethoxybenzoic acid. The typical synthetic route involves the chlorination of the carboxylic acid group to form the acyl chloride. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from oxidation
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-4-methylbenzoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dimethoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethoxybenzoyl chloride
- 4-Methoxybenzoyl chloride
- 3,4-Dimethoxybenzoyl chloride
Comparison: 2,3-Dimethoxy-4-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature can influence its reactivity and the properties of its derivatives. For example, the electron-donating methoxy groups can enhance nucleophilic substitution reactions, while the methyl group can affect the compound’s steric properties .
Eigenschaften
CAS-Nummer |
77869-41-1 |
|---|---|
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2,3-dimethoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3 |
InChI-Schlüssel |
MRHMEHYLJLWWJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)












